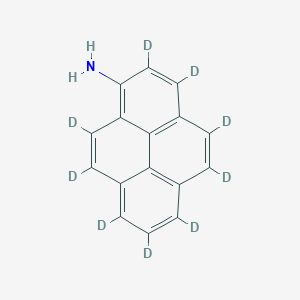
1-Aminopyrene-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopyrene-d9 is a deuterated derivative of 1-Aminopyrene, a polycyclic aromatic hydrocarbon (PAH) with an amino group attached to the pyrene structure. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminopyrene-d9 can be synthesized through a hydrogen-deuterium exchange reaction. This involves treating 1-Aminopyrene with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminopyrene-d9 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Forms primary amines.
Substitution: Results in various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminopyrene-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the development of advanced materials and environmental analysis.
Wirkmechanismus
1-Aminopyrene-d9 exerts its effects through interactions with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a signaling pathway that leads to the expression of target genes involved in various biological processes . This mechanism is particularly relevant in studies of chronic kidney disease and other health conditions .
Vergleich Mit ähnlichen Verbindungen
1-Aminopyrene: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
3-Aminopyrene: Another isomer with different substitution patterns and reactivity.
Uniqueness: 1-Aminopyrene-d9 is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas requiring precise tracking of molecular interactions and pathways .
Eigenschaften
Molekularformel |
C16H11N |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI-Schlüssel |
YZVWKHVRBDQPMQ-LOIXRAQWSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])N)[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















